molecular formula C21H22N2O5S B2923632 N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide CAS No. 1705041-77-5

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide

Numéro de catalogue B2923632
Numéro CAS: 1705041-77-5
Poids moléculaire: 414.48
Clé InChI: VZJLLIGVDHRXJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible2.


Chemical Reactions
Benzofuran derivatives can undergo various chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade1. Another benzofuran ring can be constructed by proton quantum tunneling1.


Applications De Recherche Scientifique

Synthesis Techniques

Innovative synthesis techniques have been developed to produce heteroaromatic analogues and nitrogen heterocycles, showcasing the compound's versatility in forming biologically interesting structures. For instance, the use of Pummerer-type cyclization reactions has been demonstrated to yield compounds with potential biological relevance, including those involving the benzofuran nucleophile leading to novel cyclization products with unique ring systems (Horiguchi, Ogawa, Saitoh, & Sano, 2004).

Carbonic Anhydrase Inhibition

The compound's derivatives have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, showing promise in therapeutic applications. Research into polymethoxylated-pyrazoline benzene sulfonamides, for example, has revealed compounds with significant inhibitory activity against human carbonic anhydrase isoenzymes I and II, suggesting potential for treating conditions like glaucoma or cancer (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).

Ring Contraction and Structural Transformations

Studies have also focused on ring contraction processes, as seen in the photoinduced di-pi-methane rearrangement of sultams, which leads to structurally complex products with potential pharmacological applications. These transformations underline the compound's utility in generating novel molecular architectures (Dura & Paquette, 2006).

Glycoconjugate Derivatives

The synthesis of glycoconjugate benzene sulfonamides through "click-tailing" techniques has yielded compounds with selective inhibition toward human carbonic anhydrase isozymes, highlighting the potential for developing new cancer therapies based on enzyme inhibition. The diversity within carbohydrate tails has been exploited to interrogate the active site topology of carbonic anhydrases, leading to the discovery of potent inhibitors (Wilkinson, Bornaghi, Houston, Innocenti, Supuran, & Poulsen, 2006).

Crystal Structure and Molecular Analysis

Crystallographic studies have been conducted to determine the molecular structure of related compounds, providing insights into their conformation and potential interactions. Such studies are crucial for understanding the compound's behavior and reactivity, aiding in the design of derivatives with desired biological activities (Subashini, Hemamalini, Muthiah, Bocelli, & Cantoni, 2009).

Safety And Hazards

The safety and hazards associated with benzofuran derivatives can also vary widely depending on their specific structure. Some benzofuran compounds may have toxic effects, especially after long-term administration1.


Propriétés

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c24-18(13-1-3-19-14(9-13)6-8-28-19)12-22-29(26,27)17-10-15-2-4-20(25)23-7-5-16(11-17)21(15)23/h1,3,9-11,18,22,24H,2,4-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJLLIGVDHRXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC5=C(C=C4)OCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.